![molecular formula C5H10ClN5 B2750751 4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride CAS No. 2418683-08-4](/img/structure/B2750751.png)

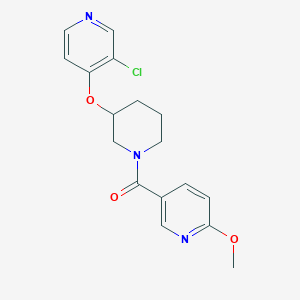

4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

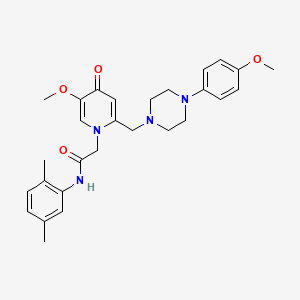

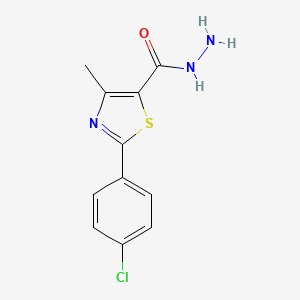

“4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as tetrahydrotriazolopyrimidines . The hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo [1,5- a ]pyrimidines with NaBH 4 led to the formation of 2-amino-5- R -7- R ′-4,5,6,7-tetrahydro-1,2,4-triazolo [1,5- a ]pyrimidines .

Synthesis Analysis

The synthesis of this compound involves the hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo [1,5- a ]pyrimidines with NaBH 4 . Acylation, sulfonylation, and alkylation of these compounds depending on conditions and the reagent character occur at the amino group, atoms N 3 or N 4 .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydrotriazolopyrimidine core, which is a bicyclic compound containing a triazole ring fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of this compound involve acylation, sulfonylation, and alkylation depending on conditions and the reagent character . The treatment with alkali of 2-amino-3-benzyl-5- R -7- R ′-4,5,6,7-tetrahydro-1,2,4-triazolo- [1,5- a ]pyrimidinium bromide resulted in 2-amino-3-benzyl-5- R -7- R ′-3,5,6,7-tetrahydro-1,2,4-triazolo [1,5- a ]-pyrimidine .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chemical Synthesis and Nitration : Studies have explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to products in the pyrimidine and/or pyrazole ring, which are then reduced to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines. These compounds are used for further heterocyclization, forming various annulated cycles (Gazizov et al., 2020).

Diverse Synthesis Techniques : Another study focused on the synthesis of [1,2,4]triazolo[4,3-c]pyrimidinium-3-aminides and related compounds, showcasing the flexibility of these structures for various synthetic applications (Crabb et al., 1997).

Formation of Polycyclic Heterocycles : The condensation of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with diketones leads to the formation of polycyclic derivatives, illustrating their potential in creating complex molecular structures (Pyatakov et al., 2015).

Biological and Pharmacological Research

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal properties of certain derivatives, like (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, have been studied, indicating potential medicinal applications (Komykhov et al., 2017).

Anti-Tumor Activities : Research into [1,2,4]triazolo[1,5-a]pyrimidine derivatives has shown potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. This suggests their potential in cancer treatment (Ahmed et al., 2014).

Anti-Epileptic Activities : Studies on novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives indicate remarkable anti-epileptic activities, providing insights into their potential use in treating epilepsy (Ding et al., 2019).

Antiallergic Activities : The synthesis and evaluation of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives for their antiallergic properties have been studied, indicating potential in allergy treatment (Suzuki et al., 1992).

Zukünftige Richtungen

The future directions for “4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” could involve further exploration of its potential applications in medicinal chemistry. The development of the piperazine-fused triazoles and the creation of a small library of the triazolopyrazines with a variety of substituents in position 3 highlight the potential of further synthetic application of the library members for medicinally oriented synthesis .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H2,(H3,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRHYNCOADQKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=NN2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2750668.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2750680.png)

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)

![[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride](/img/structure/B2750686.png)